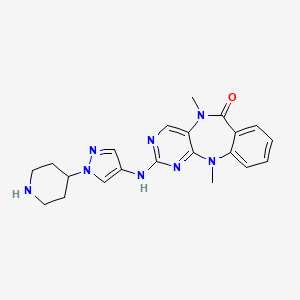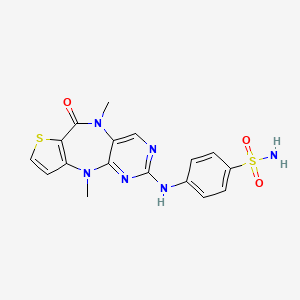
Zabofloxacin (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zabofloxacin is an investigational fluoroquinolone antibiotic that has been used in trials studying the treatment of Community Acquired Pneumonia and Chronic Obstructive Pulmonary Disease . It is also known as DW-224a . It has shown activity against Neisseria gonorrhoeae including strains that are resistant to other quinolone antibiotics .
Molecular Structure Analysis
Zabofloxacin belongs to the class of organic compounds known as naphthyridine carboxylic acids and derivatives. These are compounds containing a naphthyridine moiety, where one of the ring atoms bears a carboxylic acid group .Physical And Chemical Properties Analysis
Zabofloxacin is a small molecule with a chemical formula of C19H20FN5O4 and an average molecular weight of 401.398 .Wissenschaftliche Forschungsanwendungen
Pharmacokinetics Comparison :
- A study compared the pharmacokinetics of zabofloxacin hydrochloride capsules with zabofloxacin aspartate tablets in healthy volunteers. It found both formulations to be bioequivalent, suggesting comparable effectiveness for community-acquired respiratory infections (Han et al., 2013).
Antimicrobial Activity Against Streptococcus pneumoniae :
- Research demonstrated that zabofloxacin has potent in vitro and in vivo activities against drug-resistant Streptococcus pneumoniae, indicating its potential as an effective treatment against this bacterium (Park et al., 2016).
Activity Against Neisseria gonorrhoeae :
- Zabofloxacin was tested against multiresistant Neisseria gonorrhoeae strains and showed promising results, suggesting it could be a viable alternative therapy for quinolone-nonsusceptible gonorrhea and Chlamydia trachomatis infections (Jones et al., 2008).
Quantification in Rat Plasma for Pharmacokinetic Studies :
- A study developed methods for quantifying zabofloxacin in rat plasma, facilitating further pharmacokinetic studies in animals. This research supports the understanding of how zabofloxacin is processed in the body (Lee et al., 2014).
Comparison with Other Fluoroquinolones for MRSA :
- A study compared the in vitro and in vivo activities of zabofloxacin with other fluoroquinolones against MRSA isolates from a university hospital in Egypt. Zabofloxacin exhibited high efficacy, suggesting it could be a candidate for treating MRSA infections (Mohamed et al., 2019).
Application for Chronic Bronchitis :
- Research focused on zabofloxacin's role in treating lower respiratory tract infections, particularly chronic bronchitis. It was found to be noninferior to moxifloxacin, making it a potential antimicrobial agent for such conditions (Kocsis & Szabo, 2016).
COPD Exacerbation Treatment Comparison :
- A study compared zabofloxacin with moxifloxacin for treating COPD exacerbations. It concluded that zabofloxacin is not inferior to moxifloxacin, highlighting its potential in COPD treatment (Rhee et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-cyclopropyl-6-fluoro-7-[(8E)-8-methoxyimino-2,6-diazaspiro[3.4]octan-6-yl]-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O4.ClH/c1-29-23-14-6-24(9-19(14)7-21-8-19)17-13(20)4-11-15(26)12(18(27)28)5-25(10-2-3-10)16(11)22-17;/h4-5,10,21H,2-3,6-9H2,1H3,(H,27,28);1H/b23-14-; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPBSRFVNPCZMK-BJMORVNCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C1CN(CC12CNC2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C\1/CN(CC12CNC2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-acetyl-N-[5-(diethylsulfamoyl)-2-hydroxyphenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide](/img/structure/B611840.png)

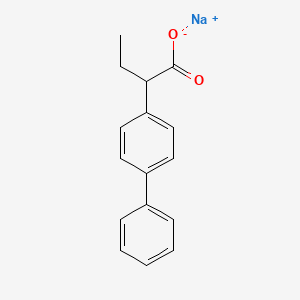
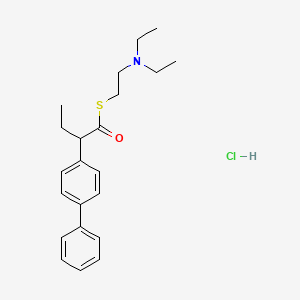
![[(1S,5R)-8-methyl-8-[(4-phenylphenyl)methyl]-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate](/img/structure/B611845.png)
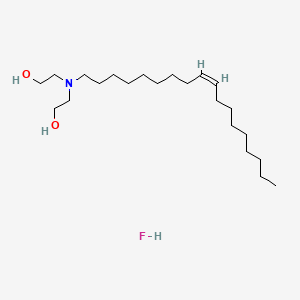
![2-[4-(4-hydroxypiperidin-1-yl)anilino]-11-methyl-5H-pyrimido[4,5-b][1,4]benzodiazepin-6-one](/img/structure/B611851.png)
